3,5-Di-tert-butyl-4-hydroxybenzylhydrazine (CAS 6392-47-8): A Comprehensive Technical Guide on Properties, Synthesis, and Applications
3,5-Di-tert-butyl-4-hydroxybenzylhydrazine (CAS 6392-47-8): A Comprehensive Technical Guide on Properties, Synthesis, and Applications
Executive Summary
In the landscape of rational drug design and advanced materials science, 3,5-di-tert-butyl-4-hydroxybenzylhydrazine (CAS 6392-47-8) emerges as a highly versatile, dual-functional scaffold. By marrying the robust radical-scavenging capabilities of a sterically hindered phenol with the potent nucleophilicity of a hydrazine moiety, this compound serves as both a standalone multipotent antioxidant (MPAO) and a critical precursor for complex bioactive molecules.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior, and field-proven synthetic protocols, designed for researchers optimizing antioxidant additives and pharmaceutical hybrid molecules.
Physicochemical Profiling & Structural Rationale
The utility of CAS 6392-47-8 is dictated by its bipartite molecular architecture. The 3,5-di-tert-butyl-4-hydroxyphenyl group is a classic sterically hindered phenol, analogous to Butylated Hydroxytoluene (BHT). The hydrazine appendage provides a highly reactive terminal amine, enabling rapid functionalization.
Table 1: Key Physicochemical Properties
| Property | Specification / Value |
| CAS Registry Number | 6392-47-8 |
| Molecular Formula | C15H26N2O |
| Molecular Weight | 250.38 g/mol |
| Structural Descriptors | Hindered phenol core; Terminal hydrazine |
| Appearance | White to off-white crystalline solid |
| Solubility Profile | Soluble in ethanol, methanol, DMSO, toluene; Insoluble in water |
| Primary Reactive Centers | Phenolic hydroxyl (HAT donor); Terminal amine (Nucleophile) |
Mechanistic Insights: Dual-Functional Reactivity
As a Senior Application Scientist, understanding the causality behind a molecule's reactivity is paramount for optimizing reaction conditions and predicting biological efficacy.
The Sterically Hindered Phenol: Radical Scavenging via HAT
The antioxidant mechanism of CAS 6392-47-8 relies on Hydrogen Atom Transfer (HAT) . When the phenolic hydroxyl donates a hydrogen atom to neutralize a reactive oxygen species (ROS), a phenoxy radical is generated. The bulky tert-butyl groups at the 3 and 5 (ortho) positions provide immense steric shielding. This steric bulk prevents the phenoxy radical from undergoing deleterious dimerization or unwanted side reactions, stabilizing the radical through resonance until it safely terminates as a non-reactive quinone methide.
The Hydrazine Moiety: The Alpha Effect
The hydrazine group exhibits the "alpha effect"—a phenomenon where the adjacent unshared electron pairs on the two nitrogen atoms repel each other, raising the energy of the HOMO and drastically increasing the nucleophilicity of the terminal amine. This makes CAS 6392-47-8 an exceptional nucleophile for condensation reactions with carbonyls (aldehydes, ketones, isatins) and isothiocyanates, yielding stable hydrazones and thiosemicarbazides without the need for harsh forcing conditions.
Mechanistic pathway of CAS 6392-47-8 illustrating its dual-functional reactivity.
Applications in Drug Development and Materials Science
Pharmaceutical Development: Bioactive Isatin-3-Hydrazones
In medicinal chemistry, CAS 6392-47-8 is utilized to synthesize phenolic isatin-3-hydrazones. By condensing this hydrazine with various isatin derivatives, researchers have engineered hybrid molecules that exhibit potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and demonstrate significant platelet antiaggregation properties. Crucially, the inherent antioxidant capacity of the hindered phenol moiety mitigates the systemic toxicity typically associated with heavy antibacterial agents 1.
Materials Science: Multipotent Antioxidants (MPAOs)
Traditional single-action antioxidants often fail under the extreme thermal stress of industrial applications. By reacting CAS 6392-47-8 derivatives with isocyanates or isothiocyanates, chemists generate semicarbazides and thiosemicarbazides that act as Multipotent Antioxidants (MPAOs). These compounds demonstrate profound auto-synergistic effects, providing superior oxidative stability to synthetic ester-based biodegradable lubricants (like trimethylolpropane trioleate, TMPTO) compared to standard BHT .
Table 2: Comparative DPPH Radical Scavenging Activity (In Vitro)
Data synthesized from recent evaluations of CAS 6392-47-8 derived thiosemicarbazides.2
| Compound / Derivative | Assay Type | IC50 Value (μM) | Performance vs. Standard |
| Standard BHT | DPPH Scavenging | ~ 65.00 ± 1.20 | Baseline Standard |
| Semicarbazide (Derivative 5f) | DPPH Scavenging | 42.15 ± 0.85 | Moderate Improvement |
| Thiosemicarbazide (Derivative 5f') | DPPH Scavenging | 25.47 ± 0.42 | Superior (2.5x more active) |
Experimental Protocols: Self-Validating Workflows
The following protocols are engineered with built-in validation steps, ensuring high-fidelity results through strict chemical causality.
Protocol 1: Synthesis of the Core Scaffold (CAS 6392-47-8)
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Objective: Synthesize the target hydrazine from 3,5-di-tert-butyl-4-hydroxybenzyl chloride.
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Step 1: Dissolve 10 mmol of 3,5-di-tert-butyl-4-hydroxybenzyl chloride in 20 mL of anhydrous ethanol under a strict nitrogen atmosphere.
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Causality: Nitrogen purging is mandatory. The sterically hindered phenol is highly susceptible to premature oxidation into a quinone derivative in the presence of basic amines and atmospheric oxygen.
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Step 2: Add 50 mmol of hydrazine hydrate (80% aqueous solution) dropwise at 0°C.
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Causality: A 5-fold molar excess of hydrazine is critical. This statistically favors mono-alkylation and suppresses the formation of the symmetrical N,N'-bis(3,5-di-tert-butyl-4-hydroxybenzyl)hydrazine byproduct.
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Step 3: Reflux the mixture for 4 hours. Monitor reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
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Validation: The reaction is complete when the starting material spot (typically Rf ~0.8) disappears, replaced by a highly polar baseline spot corresponding to the hydrazine.
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Step 4: Quench with ice water, extract with dichloromethane (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize from cold ethanol to yield the pure product.
Protocol 2: Synthesis of Multipotent Antioxidant Thiosemicarbazides
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Objective: Condense CAS 6392-47-8 derivatives with isothiocyanates.
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Step 1: To a solution of the hydrazine precursor (1 mmol) in dry toluene (5 mL), add the respective isothiocyanate (1 mmol).
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Causality: Toluene is selected as an aprotic, non-polar solvent to prevent solvolysis of the highly electrophilic isothiocyanate, forcing the nucleophilic addition pathway.
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Step 2: Stir at room temperature for 2 hours.
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Causality: Due to the "alpha effect" of the hydrazine, the nucleophilicity is sufficient to drive the reaction to completion without heating, thereby preserving the thermal integrity of the phenol moiety.
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Step 3: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with distilled water to remove unreacted starting materials, and dry under high vacuum.
Protocol 3: In Vitro DPPH Radical Scavenging Assay
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Objective: Validate the HAT-based antioxidant capacity of the synthesized derivatives.
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Step 1: Prepare a 0.1 mM solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in absolute ethanol.
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Causality: DPPH is a stable free radical that absorbs strongly at 517 nm. Absolute ethanol ensures complete solvation of both the polar radical and the lipophilic hindered-phenol antioxidant.
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Step 2: Mix 1 mL of the DPPH solution with 1 mL of the test compound at varying concentrations (10-100 μM). Incubate in total darkness for 30 minutes.
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Causality: Incubation in the dark is a critical self-validating step; it prevents photo-induced degradation of the DPPH radical, ensuring that any reduction in absorbance is strictly due to the antioxidant's HAT activity.
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Step 3: Measure absorbance at 517 nm using a UV-Vis spectrophotometer. A visual shift from deep purple to pale yellow confirms radical quenching. Calculate the IC50 value using non-linear regression.
References
- Source: National Institutes of Health (NIH)
- Semicarbazide and thiosemicarbazide containing butylated hydroxytoluene moiety: new potential antioxidant additives Source: RSC Publishing URL
- Semicarbazide and thiosemicarbazide containing butylated hydroxytoluene moiety: new potential antioxidant additives for synthetic lubricating oil Source: ResearchGate URL
